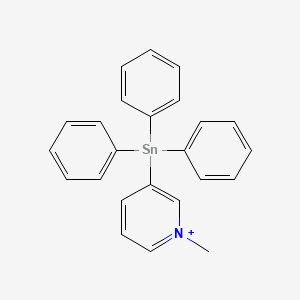
1-Methyl-3-(triphenylstannyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(triphenylstannyl)pyridin-1-ium is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a pyridinium ring substituted with a methyl group at the nitrogen atom and a triphenylstannyl group at the third position of the ring
Preparation Methods
The synthesis of 1-Methyl-3-(triphenylstannyl)pyridin-1-ium typically involves the reaction of 1-methylpyridinium salts with triphenyltin chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine to facilitate the substitution reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Methyl-3-(triphenylstannyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinium oxide.
Reduction: Reduction reactions can lead to the formation of the corresponding pyridine derivative.
Substitution: The triphenylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: The major products formed from these reactions include pyridinium oxides, reduced pyridine derivatives, and various substituted pyridinium compounds.
Scientific Research Applications
1-Methyl-3-(triphenylstannyl)pyridin-1-ium has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(triphenylstannyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The triphenylstannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridinium ring can also interact with various biological molecules through electrostatic and hydrophobic interactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
1-Methyl-3-(triphenylstannyl)pyridin-1-ium can be compared with other similar compounds such as:
1-Methyl-3-(trimethylstannyl)pyridin-1-ium: This compound has a trimethylstannyl group instead of a triphenylstannyl group, resulting in different chemical properties and reactivity.
1-Methyl-3-(tributylstannyl)pyridin-1-ium: The presence of a tributylstannyl group leads to variations in solubility and biological activity.
1-Methyl-3-(triphenylsilyl)pyridin-1-ium: Substitution with a triphenylsilyl group instead of a triphenylstannyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of the pyridinium ring and the triphenylstannyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113262-66-1 |
|---|---|
Molecular Formula |
C24H22NSn+ |
Molecular Weight |
443.1 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl)-triphenylstannane |
InChI |
InChI=1S/C6H7N.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-3,5-6H,1H3;3*1-5H;/q+1;;;; |
InChI Key |
JDGZYZIVOYFBAH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
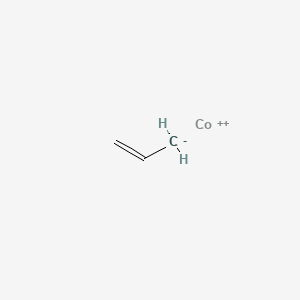

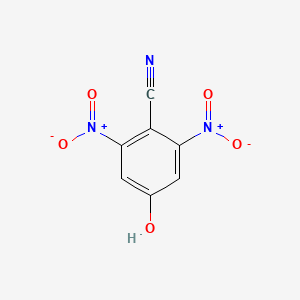
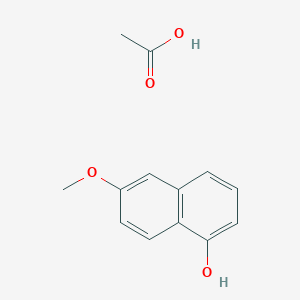
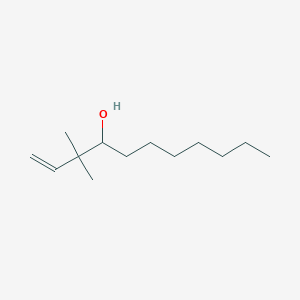
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)


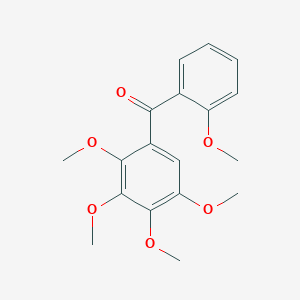
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
